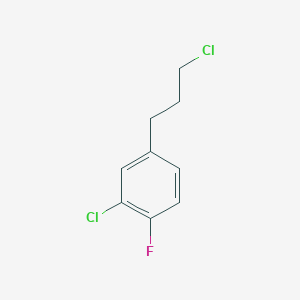
1-Chloro-5-(3-chloropropyl)-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-5-(3-chloropropyl)-2-fluorobenzene is an organic compound with the molecular formula C9H9Cl2F. It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and a chloropropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-5-(3-chloropropyl)-2-fluorobenzene typically involves the chlorination and fluorination of a benzene derivative One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-5-(3-chloropropyl)-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur due to the presence of chlorine and fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The chloropropyl group can participate in addition reactions, especially with nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chlorine atom with other nucleophiles.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can introduce additional substituents onto the benzene ring.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield compounds with different functional groups, while oxidation can produce carboxylic acids or ketones.
Applications De Recherche Scientifique
1-Chloro-5-(3-chloropropyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of halogenated benzene derivatives on biological systems.
Medicine: It may serve as a precursor for the development of pharmaceuticals with specific biological activities.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism by which 1-Chloro-5-(3-chloropropyl)-2-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s ability to bind to these targets, leading to specific biological or chemical effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-fluorobenzene: Lacks the chloropropyl group, making it less reactive in certain substitution reactions.
1-Chloro-3-(3-chloropropyl)benzene: Does not contain a fluorine atom, which affects its reactivity and applications.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a chloropropyl group, leading to different chemical properties.
Uniqueness
1-Chloro-5-(3-chloropropyl)-2-fluorobenzene is unique due to the combination of chlorine, fluorine, and chloropropyl substituents on the benzene ring. This unique structure imparts specific reactivity and properties that are valuable in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C9H9Cl2F |
|---|---|
Poids moléculaire |
207.07 g/mol |
Nom IUPAC |
2-chloro-4-(3-chloropropyl)-1-fluorobenzene |
InChI |
InChI=1S/C9H9Cl2F/c10-5-1-2-7-3-4-9(12)8(11)6-7/h3-4,6H,1-2,5H2 |
Clé InChI |
MDURLYDAKMOZNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCCCl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


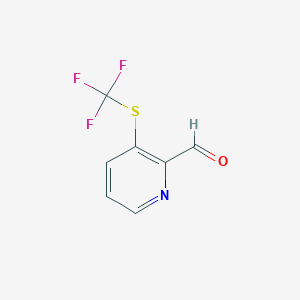

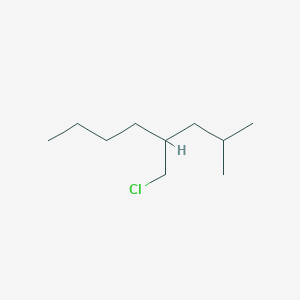
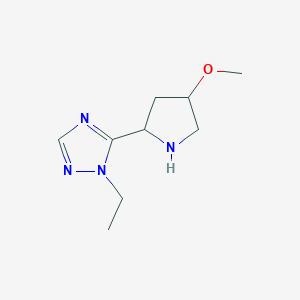
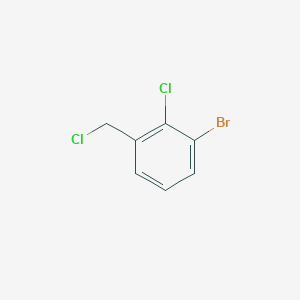
![3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13646972.png)


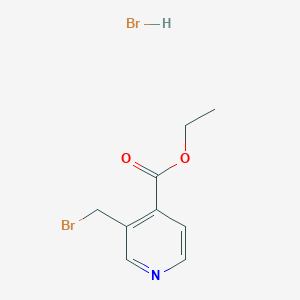
![4-[2,5-didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646989.png)


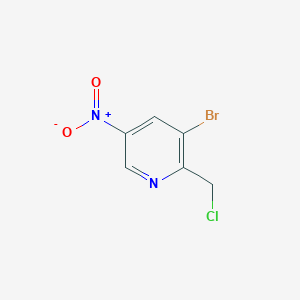
![3-Iodoimidazo[1,2-a]pyridin-5-ol](/img/structure/B13647019.png)
